An In-depth Technical Guide to D-Fructose-d4: Chemical Properties and Structure
An In-depth Technical Guide to D-Fructose-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to D-Fructose-d4. This deuterated analogue of D-fructose is a valuable tool in metabolic research, drug development, and advanced analytical studies, serving as an internal standard for mass spectrometry and a tracer for metabolic flux analysis.
Core Chemical Properties
D-Fructose-d4, also known as D-[4,5,6,6'-2H4]fructose, is a stable isotope-labeled form of D-fructose where four hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based applications.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₈D₄O₆ | [1] |
| Molecular Weight | 184.18 g/mol | [1] |
| Exact Mass | 184.08849508 Da | [1] |
| IUPAC Name | (2S,3R,4S,5S)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| CAS Number | 478518-49-9 | [1] |
Chemical Structure
The fundamental structure of D-Fructose-d4 is identical to that of D-fructose, a ketohexose that can exist in both open-chain and cyclic furanose and pyranose forms. The key distinction lies in the isotopic labeling at the C4, C5, and both C6 positions, where hydrogen atoms are substituted with deuterium.[1]
In aqueous solution, D-fructose predominantly exists in its cyclic forms: β-D-fructopyranose (~70%), β-D-fructofuranose (~22%), and α-D-fructofuranose, with a small amount of the open-chain keto form. The deuterium labeling in D-Fructose-d4 does not significantly alter this equilibrium but provides a distinct mass signature for analytical purposes.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of D-Fructose-d4 are not extensively published in peer-reviewed literature. However, general methodologies for isotopically labeled sugars and analytical techniques for fructose can be adapted.
Synthesis of Deuterated Fructose
The synthesis of specifically labeled deuterated sugars often involves multi-step chemical or enzymatic processes. A common strategy for introducing deuterium at specific positions is through catalytic exchange reactions or by using deuterated starting materials in a synthetic route. For instance, the isomerization of D-glucose to D-fructose can be performed in the presence of a suitable catalyst in a deuterated solvent (D₂O) to introduce deuterium atoms at exchangeable positions.
Purification of Isotopically Labeled Sugars
Purification of D-Fructose-d4 from a reaction mixture is critical to remove any unlabeled fructose and other impurities. Common techniques for the purification of sugars include:
-
Chromatography: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., an amino-functionalized column) is a powerful method for separating sugars.
-
Recrystallization: This technique can be used to obtain highly pure crystalline D-Fructose-d4, provided a suitable solvent system is identified.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the structure and determining the isotopic purity of D-Fructose-d4.
-
¹H NMR (Proton NMR): In a ¹H NMR spectrum of D-Fructose-d4, the signals corresponding to the protons at the C4, C5, and C6 positions would be absent or significantly reduced in intensity, confirming the positions of deuterium labeling. The remaining proton signals would be consistent with the fructose backbone.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms at the labeled positions, providing direct evidence of successful deuteration.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used for structural confirmation. The carbon signals for C4, C5, and C6 will exhibit coupling with deuterium (C-D coupling), which can be observed as multiplets, providing further confirmation of the labeling sites.
A general protocol for NMR analysis would involve dissolving a small, precise amount of D-Fructose-d4 in a deuterated solvent (e.g., D₂O) and acquiring spectra on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for the analysis of D-Fructose-d4, particularly in its application as an internal standard.
-
Sample Preparation: For analysis, the sample containing D-Fructose-d4 may require derivatization to improve its volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS).
-
Instrumentation: Analysis can be performed using either GC-MS or liquid chromatography-mass spectrometry (LC-MS).
-
Data Acquisition: In a mass spectrum, the molecular ion peak of D-Fructose-d4 will be observed at a mass-to-charge ratio (m/z) corresponding to its higher molecular weight compared to unlabeled fructose. This mass difference allows for its clear distinction and quantification in complex biological matrices.
Visualizations
General Workflow for D-Fructose-d4 Analysis
Caption: General workflow for the synthesis, purification, characterization, and application of D-Fructose-d4.
Fructose Metabolism Pathway
Caption: Simplified metabolic pathway of fructose in the liver.
